molecular formula C17H23BN2O2 B11743041 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-3-carbonitrile CAS No. 2304631-52-3

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-3-carbonitrile

Cat. No.: B11743041
CAS No.: 2304631-52-3
M. Wt: 298.2 g/mol
InChI Key: FHGQTAHYZFVFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-3-carbonitrile is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-3-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-3-carbonitrile undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogens or other electrophiles in the presence of a catalyst.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-3-carbonitrile has various applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-3-carbonitrile exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it useful in catalysis and drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-3-carbonitrile is unique due to its combination of a dioxaborolane ring with a pyrrolidine-3-carbonitrile moiety

Properties

CAS No.

2304631-52-3

Molecular Formula

C17H23BN2O2

Molecular Weight

298.2 g/mol

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carbonitrile

InChI

InChI=1S/C17H23BN2O2/c1-16(2)17(3,4)22-18(21-16)14-6-5-7-15(10-14)20-9-8-13(11-19)12-20/h5-7,10,13H,8-9,12H2,1-4H3

InChI Key

FHGQTAHYZFVFPN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCC(C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.